molecular formula C28H37N5O7 B12531765 L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine CAS No. 651355-19-0

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine

Cat. No.: B12531765
CAS No.: 651355-19-0
M. Wt: 555.6 g/mol
InChI Key: RBNRUOCDZYEWIE-ZNNMUCEXSA-N
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Description

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine is a pentapeptide composed of five amino acids: L-phenylalanine, L-alanine, L-alanine, L-threonine, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residues can be oxidized to form quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine quinones, while reduction can result in the cleavage of disulfide bonds, if present.

Scientific Research Applications

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent due to its bioactive properties.

    Materials Science: Employed in the development of peptide-based materials with unique structural properties.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural features but fewer amino acids.

    L-Alanyl-L-phenylalanine: Another dipeptide with a simpler structure.

    L-Threonyl-L-phenylalanine: A dipeptide that includes threonine and phenylalanine.

Uniqueness

L-Phenylalanyl-L-alanyl-L-alanyl-L-threonyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions and applications in various scientific fields.

Properties

CAS No.

651355-19-0

Molecular Formula

C28H37N5O7

Molecular Weight

555.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H37N5O7/c1-16(31-26(37)21(29)14-19-10-6-4-7-11-19)24(35)30-17(2)25(36)33-23(18(3)34)27(38)32-22(28(39)40)15-20-12-8-5-9-13-20/h4-13,16-18,21-23,34H,14-15,29H2,1-3H3,(H,30,35)(H,31,37)(H,32,38)(H,33,36)(H,39,40)/t16-,17-,18+,21-,22-,23-/m0/s1

InChI Key

RBNRUOCDZYEWIE-ZNNMUCEXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N)O

Origin of Product

United States

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